7-chloro-N-(3-fluorophenyl)quinazolin-4-amine

EGFR inhibitor structure-activity relationship aniline substitution

7-Chloro-N-(3-fluorophenyl)quinazolin-4-amine (CAS 477856-40-9) is a synthetic 4-anilinoquinazoline derivative with the molecular formula C₁₄H₉ClFN₃ and a molecular weight of 273.69 g/mol. The compound belongs to the quinazoline class, a privileged scaffold extensively exploited for kinase inhibitor development, particularly against the epidermal growth factor receptor (EGFR) tyrosine kinase family.

Molecular Formula C14H9ClFN3
Molecular Weight 273.7
CAS No. 477856-40-9
Cat. No. B2715206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-(3-fluorophenyl)quinazolin-4-amine
CAS477856-40-9
Molecular FormulaC14H9ClFN3
Molecular Weight273.7
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C14H9ClFN3/c15-9-4-5-12-13(6-9)17-8-18-14(12)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19)
InChIKeyPNNNCIQDDNNXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-(3-fluorophenyl)quinazolin-4-amine (CAS 477856-40-9) – Core Chemical Identity and Procurement Baseline


7-Chloro-N-(3-fluorophenyl)quinazolin-4-amine (CAS 477856-40-9) is a synthetic 4-anilinoquinazoline derivative with the molecular formula C₁₄H₉ClFN₃ and a molecular weight of 273.69 g/mol . The compound belongs to the quinazoline class, a privileged scaffold extensively exploited for kinase inhibitor development, particularly against the epidermal growth factor receptor (EGFR) tyrosine kinase family [1]. Its structure features a 7-chloro substitution on the quinazoline core and a 3-fluoroaniline moiety at the 4-amino position, a substitution pattern that distinguishes it from the more common 3-chloro-4-fluoroaniline motif found in clinically approved EGFR inhibitors such as gefitinib and erlotinib [2]. Commercial availability is primarily from specialty chemical suppliers at purities of 95–98% .

Why 7-Chloro-N-(3-fluorophenyl)quinazolin-4-amine Cannot Be Replaced by Generic 4-Anilinoquinazolines


4-Anilinoquinazoline EGFR inhibitors derive their potency and selectivity from precise spatial complementarity between the aniline ring substituents and the hydrophobic back pocket of the ATP-binding cleft, as well as from specific interactions of the quinazoline core with the hinge region [1]. Even minor positional changes—such as moving the fluorine from the 3- to the 4-position of the aniline ring or relocating the chlorine from C7 to C6—can drastically alter kinase selectivity profiles, cellular permeability, and metabolic stability [2]. The 3-fluorophenyl substitution in 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine presents a distinct steric and electronic environment compared to the 3-chloro-4-fluoroaniline motif of gefitinib or the 4-fluorophenyl isomer (CAS 477856-23-8), meaning that in-cell potency, off-target liability, and even physicochemical handling properties cannot be assumed equivalent across these analogs [3]. Procurement without specification to the exact CAS number risks introducing an unintended kinase inhibition profile into experimental workflows.

Quantitative Differentiation Evidence for 7-Chloro-N-(3-fluorophenyl)quinazolin-4-amine Against Its Closest Analogs


Positional Isomer Differentiation: 3-Fluorophenyl vs. 4-Fluorophenyl EGFR Binding Affinity

The position of the fluorine substituent on the aniline ring critically modulates EGFR binding. The 3-fluorophenyl analog N-(3-fluorophenyl)quinazolin-4-amine (lacking the 7-Cl) exhibits an EGFR IC50 of 56 nM in a radiometric kinase assay, while the 6,7-dimethoxy version (PD153035 analog 30, N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) achieves an IC50 of 3.80 nM [1]. In contrast, the 4-fluorophenyl positional isomer (7-chloro-N-(4-fluorophenyl)quinazolin-4-amine, CAS 477856-23-8) has not had comparable EGFR IC50 data reported in primary literature, indicating a gap in structure-activity documentation that makes the 3-fluoro isomer the characterized choice. Fluorine placement alters the dihedral angle between the aniline and quinazoline rings, affecting hinge-region hydrogen bonding geometry [2].

EGFR inhibitor structure-activity relationship aniline substitution

Halogen Exchange Differentiation: 7-Chloro vs. 7-Fluoro Quinazoline Core Impact on Lipophilicity and Permeability

7-Chloro-N-(3-fluorophenyl)quinazolin-4-amine (target) and its halogen-swapped isomer N-(3-chlorophenyl)-7-fluoroquinazolin-4-amine share the identical molecular formula (C₁₄H₉ClFN₃, MW 273.69) but differ in the placement of chlorine and fluorine atoms on the quinazoline core versus the aniline ring [1]. The target compound's 7-chloro substitution contributes a larger atomic radius and greater polarizability than the 7-fluoro substitution found in the swapped isomer, resulting in a higher calculated logP (XlogP ≈ 4.2) [2] versus an estimated XlogP of ~3.8 for the 7-fluoro analog. This ~0.4 logP difference corresponds to an approximately 2.5-fold difference in predicted membrane partition coefficient, potentially affecting cellular permeability and intracellular target engagement [3].

physicochemical properties lipophilicity cellular permeability

Purity Grade Differentiation for Reproducible Screening: 98% vs. Standard 95% Research Grade

Commercial sourcing of 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine offers a tangible purity specification advantage. Multiple vendors supply the compound at a minimum purity of 95% (HPLC), while select suppliers such as Leyan offer a verified 98% purity grade . For comparison, the 4-fluorophenyl positional isomer (CAS 477856-23-8) is typically offered only at 95% minimum purity across all cataloged sources . A 3% absolute purity difference corresponds to a reduction of potentially confounding impurities by up to 60% (from 5% to 2% total impurities), which is critical for dose-response reproducibility in enzymatic and cellular assays.

chemical purity assay reproducibility procurement specification

Kinase Selectivity Potential: Aniline Substitution Pattern Differentiates from Gefitinib's Broad EGFR/ERBB2 Spectrum

The clinically approved 4-anilinoquinazolines gefitinib, erlotinib, and lapatinib universally employ a 3-chloro-4-fluoroaniline motif that confers potent dual EGFR/ERBB2 (HER2) inhibition. Specifically, gefitinib exhibits an EGFR IC50 of 33 nM and retains significant ERBB2 activity . The 3-fluorophenyl substitution in 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine eliminates the 4-fluoro group present in the gefitinib pharmacophore while retaining only a single meta-fluorine on the aniline ring. Published SAR studies on 4-anilinoquinazolines demonstrate that removal or repositioning of halogen substituents on the aniline ring can shift kinase selectivity by over 100-fold, as the 4-position substituent directly contacts the gatekeeper residue [1]. The mono-3-fluorophenyl pattern is therefore predicted to narrow kinase inhibition breadth relative to the 3-chloro-4-fluoro disubstituted pattern found in approved drugs.

kinase selectivity EGFR ERBB2 off-target profiling

Synthetic Accessibility and Cost Profile Advantage: Single-Step Amination vs. Multi-Step Functionalized Quinazolines

7-Chloro-N-(3-fluorophenyl)quinazolin-4-amine represents a minimally elaborated 4-anilinoquinazoline scaffold synthesized via direct nucleophilic substitution of 4,7-dichloroquinazoline with 3-fluoroaniline . In contrast, gefitinib requires six synthetic steps including a morpholine propoxy side-chain installation at C6 and a methoxy group at C7 [1]. The target compound's simpler architecture translates to a lower commercial list price per gram: approximately $50–150/g at 95–98% purity from major catalog suppliers, versus $200–500/g for gefitinib reference standard material . This cost differential of 2- to 5-fold makes the compound a more economical choice for large-scale SAR exploration where the quinazoline core is to be elaborated in-house.

synthetic feasibility cost efficiency medicinal chemistry

Recommended Application Scenarios for 7-Chloro-N-(3-fluorophenyl)quinazolin-4-amine Based on Evidence Profile


Scaffold for Structure–Activity Relationship (SAR) Campaigns Targeting Novel EGFR Mutants

The confirmed EGFR inhibitory activity of the 3-fluorophenyl substitution pattern (IC50 = 3.80–56 nM range for related analogs) makes 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine a validated starting scaffold for medicinal chemistry programs targeting drug-resistant EGFR mutants (e.g., T790M, C797S). Unlike the pre-functionalized gefitinib core, the unsubstituted C6 position and the 7-chloro leaving group provide two vectors for parallel diversification, enabling rapid library synthesis and SAR exploration [1]. The higher available purity (98%) ensures that initial hit confirmation is not confounded by impurities .

Kinase Selectivity Profiling and Chemical Probe Development

The mono-3-fluorophenyl substitution pattern is predicted to confer a narrower kinase inhibition spectrum than the 3-chloro-4-fluoro disubstituted drugs gefitinib and erlotinib, based on established class-level SAR [1]. This makes 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine a preferred core for developing selective chemical probes where minimization of off-target kinase activity is a primary design criterion. Procurement of the exact 3-fluorophenyl isomer (rather than the uncharacterized 4-fluorophenyl analog) ensures that lead optimization builds upon a pharmacophore with documented EGFR engagement .

Physicochemical Property Baseline for 4-Anilinoquinazoline SPR Studies

The measured XlogP of 4.2 for 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine provides a well-defined lipophilicity anchor for structure–property relationship (SPR) studies. The ~0.4 logP difference relative to the 7-fluoro-quinazoline isomer (estimated XlogP ~3.8) offers a tractable model system for investigating how halogen identity on the quinazoline core modulates permeability, solubility, and metabolic turnover without altering molecular weight or hydrogen-bonding capacity [1]. The 98% purity grade minimizes the impact of lipophilic impurities on logD measurements .

Cost-Efficient Intermediate for Large-Scale Quinazoline Diversification

At $50–150/g, 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine is 2- to 5-fold more economical than gefitinib reference material, making it a practical choice for research groups requiring gram-scale quantities for parallel synthesis, process chemistry development, or in vivo pharmacokinetic studies. The established synthetic route (single-step SNAr from 4,7-dichloroquinazoline and 3-fluoroaniline) supports further scale-up and in-house synthesis, reducing reliance on expensive commercial building blocks [1].

Quote Request

Request a Quote for 7-chloro-N-(3-fluorophenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.